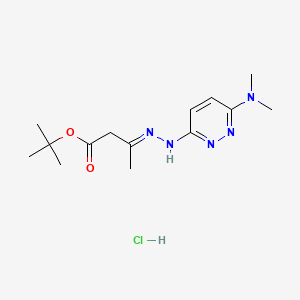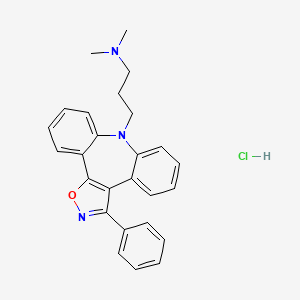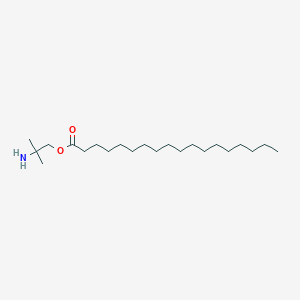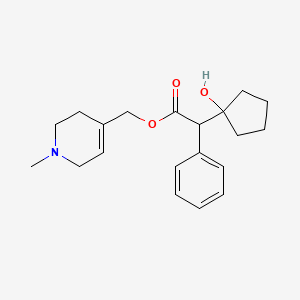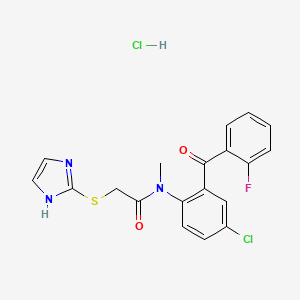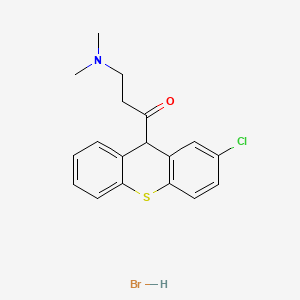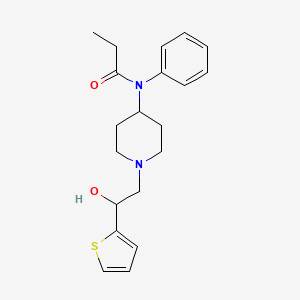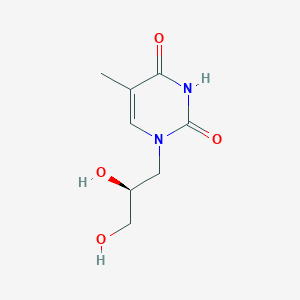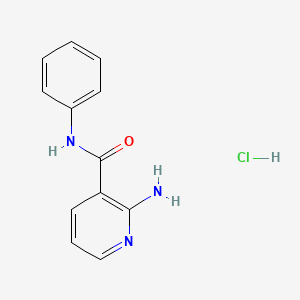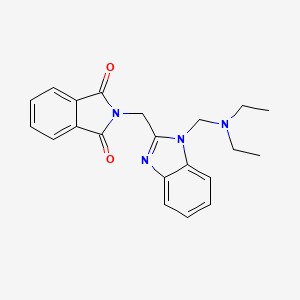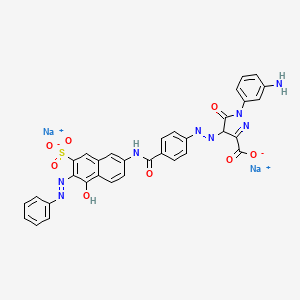
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 3-aminophenylamine, followed by coupling with 5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthylamine. The final product is obtained by reacting the intermediate with 4-((4-aminophenyl)azo)-5-oxo-1H-pyrazole-3-carboxylic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 1-(4-sulphonato-2-naphthylazo)-2-naphthol-3,6-disulphonate: Another azo dye with similar applications but different structural features.
Disodium 4-amino-3-((4-((2-hydroxy-5-sulphonato-phenyl)azo)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate: Shares the pyrazole core but has different substituents.
Uniqueness
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, intense coloration, and versatility in various applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
5852-25-5 |
|---|---|
Molekularformel |
C33H22N8Na2O8S |
Molekulargewicht |
736.6 g/mol |
IUPAC-Name |
disodium;1-(3-aminophenyl)-4-[[4-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C33H24N8O8S.2Na/c34-20-5-4-8-24(17-20)41-32(44)28(29(40-41)33(45)46)39-37-22-11-9-18(10-12-22)31(43)35-23-13-14-25-19(15-23)16-26(50(47,48)49)27(30(25)42)38-36-21-6-2-1-3-7-21;;/h1-17,28,42H,34H2,(H,35,43)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI-Schlüssel |
QCEQETFSOPFUKT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=CC(=C6)N)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


